![molecular formula C16H15BrClNO3 B270971 N-(4-bromo-5-chloro-2-methylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270971.png)
N-(4-bromo-5-chloro-2-methylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromo-5-chloro-2-methylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in medicinal chemistry. This compound has been synthesized through various methods and has shown promising results in various studies.
Wirkmechanismus
The mechanism of action of N-(4-bromo-5-chloro-2-methylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-5 (PDE-5), which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
N-(4-bromo-5-chloro-2-methylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in cancer cells. It has also been shown to reduce inflammation and pain in animal models of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(4-bromo-5-chloro-2-methylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide in lab experiments include its potential anticancer, anti-inflammatory, and analgesic properties. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in lab experiments.
Zukünftige Richtungen
There are several future directions for research on N-(4-bromo-5-chloro-2-methylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide. One direction is to further elucidate its mechanism of action and optimize its use in lab experiments. Another direction is to study its potential use in combination with other anticancer or anti-inflammatory drugs. Additionally, research could focus on developing more efficient and cost-effective synthesis methods for this compound.
Synthesemethoden
The synthesis of N-(4-bromo-5-chloro-2-methylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide has been achieved through various methods, including the use of a palladium-catalyzed Suzuki coupling reaction and a copper-catalyzed Ullmann coupling reaction. The palladium-catalyzed Suzuki coupling reaction involves the reaction of 4-bromo-5-chloro-2-methylphenylboronic acid with 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylic acid chloride in the presence of a palladium catalyst. The copper-catalyzed Ullmann coupling reaction involves the reaction of 4-bromo-5-chloro-2-methylphenylamine with 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylic acid chloride in the presence of a copper catalyst.
Wissenschaftliche Forschungsanwendungen
N-(4-bromo-5-chloro-2-methylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide has potential applications in medicinal chemistry. It has been shown to have anticancer properties and has been studied as a potential treatment for various types of cancer, including breast cancer and prostate cancer. In addition, it has been shown to have anti-inflammatory and analgesic properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
Produktname |
N-(4-bromo-5-chloro-2-methylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide |
|---|---|
Molekularformel |
C16H15BrClNO3 |
Molekulargewicht |
384.6 g/mol |
IUPAC-Name |
N-(4-bromo-5-chloro-2-methylphenyl)-5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carboxamide |
InChI |
InChI=1S/C16H15BrClNO3/c1-6-2-9(17)10(18)5-11(6)19-15(20)13-7-3-8-12(4-7)22-16(21)14(8)13/h2,5,7-8,12-14H,3-4H2,1H3,(H,19,20) |
InChI-Schlüssel |
BTAXHRMUPDJBLR-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1NC(=O)C2C3CC4C2C(=O)OC4C3)Cl)Br |
Kanonische SMILES |
CC1=CC(=C(C=C1NC(=O)C2C3CC4C2C(=O)OC4C3)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(2,3-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270890.png)
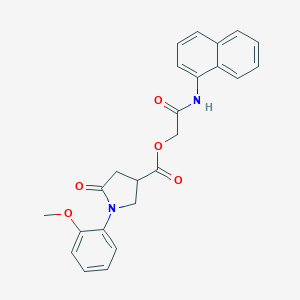
![2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270893.png)
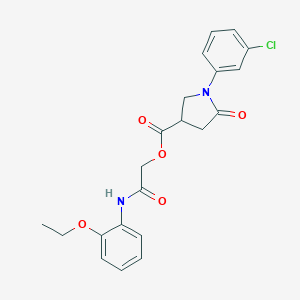
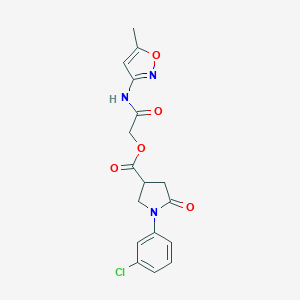
![2-(2,5-Dimethylanilino)-2-oxoethyl 1-[4-(4-methoxyphenoxy)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270897.png)
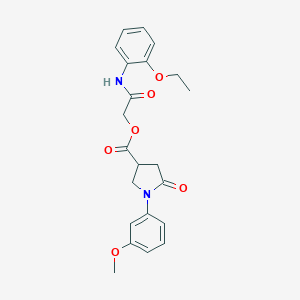

![2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270903.png)

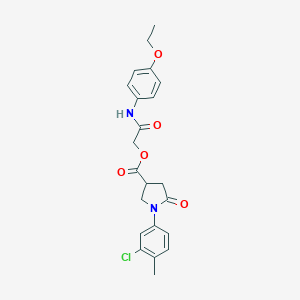
![2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270909.png)
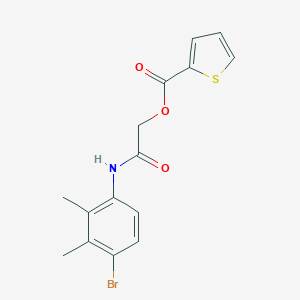
![2-Oxo-2-[(1-phenylethyl)amino]ethyl 2-thiophenecarboxylate](/img/structure/B270911.png)